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Compound of Interest

Compound Name: 4-Methoxyphenyl acetate

Cat. No.: B073823 Get Quote

A comparative analysis of the structure-activity relationships (SAR) of various 4-methoxyphenyl

analogs reveals critical insights for researchers and drug development professionals. This

guide synthesizes experimental data from multiple studies to objectively compare the

performance of these compounds across different biological targets. The 4-methoxyphenyl

moiety is a common scaffold in medicinal chemistry, and understanding how modifications to

this group and the rest of the molecule affect activity is crucial for the rational design of more

potent and selective therapeutic agents.

Anticancer Activity of Methoxybenzoyl-Aryl-Thiazole
Analogs
A study on 4-substituted methoxybenzoyl-aryl-thiazoles identified potent anticancer agents. The

SAR exploration focused on modifications of the "A" (methoxybenzoyl) and "C" (aryl) rings of

the thiazole scaffold.

Data on Anticancer Activity
The following table summarizes the in vitro antiproliferative activity (IC50) of selected analogs

against various cancer cell lines.[1]
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Compound "C" Ring Substituent Average IC50 (nM)

8f 3,4,5-trimethoxyphenyl 41

8g 3,5-dimethoxyphenyl 261

8k p-methyl 5-21

8v p-ethyl 17-70

8n p-fluoro 6-12

8u p-bromo 18-44

The data indicates that substitution on the "C" ring phenyl group significantly impacts potency.

The 3,4,5-trimethoxyphenyl substitution in compound 8f resulted in excellent inhibitory activity

across all tested cancer cell lines.[1] In contrast, the 3,5-dimethoxyphenyl analog 8g was about

6-fold less active.[1] Steric hindrance on the "A" ring also played a role, with a p-ethyl group

(8v) leading to reduced activity compared to a p-methyl group (8k).[1] Halogen substitution also

influenced activity, with a p-fluoro group (8n) being more favorable than a p-bromo group (8u)

against prostate cancer cells.[1]

Experimental Protocol: In Vitro Antiproliferative Assay
The antiproliferative activity of the compounds was determined using a sulforhodamine B

(SRB) assay. Human cancer cell lines were seeded in 96-well plates and incubated for 24

hours. The cells were then treated with the compounds at various concentrations for 48 hours.

After treatment, the cells were fixed with trichloroacetic acid, stained with SRB, and the

absorbance was read at 515 nm. The IC50 values were calculated from dose-response curves.

Logical Relationship of SAR
Caption: SAR of methoxybenzoyl-aryl-thiazole analogs.

Inhibition of Cdc42 GTPase
The 4-methoxyphenyl moiety has also been explored in the context of Cdc42 GTPase

inhibitors. Modifications to this group were evaluated to understand their impact on inhibitory

activity.
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Data on Cdc42 Inhibition
The following table presents the EC50 values for selected analogs targeting both the activated

(ACT) and wild-type (WT) forms of Cdc42.[2]

Entry R3 Substituent
Cdc42 ACT EC50
(μM)

Cdc42 WT EC50
(μM)

1 phenyl 16.8 31.6

4 4-Br-phenyl 1.7 1.1

7 4-Cl-phenyl 3.6 2.8

9 2-MeO-phenyl 78.9 22.5

10 3-MeO-phenyl 4.3 4.8

13 4-Me-phenyl 5.0 5.0

14 3,4-diMeO-phenyl 6.1 5.7

The SAR data reveals that substitution on the phenyl ring significantly influences inhibitory

potency. Halogen substitution at the para position, particularly with bromine (4) and chlorine (7),

led to a notable increase in potency compared to the unsubstituted phenyl ring (1).[2] The

position of the methoxy group was also critical; a 2-methoxy substitution (9) was detrimental to

activity, while a 3-methoxy group (10) was well-tolerated.[2]

Experimental Protocol: Cdc42 Activity Assay
The inhibitory activity of the compounds on Cdc42 was assessed using a fluorescence-based

assay. The assay measures the binding of a fluorescently labeled GTP analog to Cdc42 in the

presence of the test compounds. The EC50 values were determined by fitting the dose-

response data to a four-parameter logistic equation.

Experimental Workflow
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Caption: Workflow for Cdc42 GTPase inhibition assay.

Antiplatelet Activity of Benzamide Derivatives
A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and

evaluated for their antiplatelet aggregation activities.
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Data on Antiplatelet Activity
The inhibitory concentrations (IC50) of the most potent compounds against adenosine

diphosphate (ADP)-induced and arachidonic acid (AA)-induced platelet aggregation are

presented below.[3]

Compound ADP-induced IC50 (μM) AA-induced IC50 (μM)

6c 3.84 -

6f - 3.12

Compound 6c was the most potent inhibitor in the ADP-induced assay, while compound 6f

showed the strongest activity in the AA-induced assay.[3] This suggests that different structural

features may be required for optimal activity against different aggregation pathways.

Experimental Protocol: Platelet Aggregation Assay
Platelet-rich plasma (PRP) was obtained from healthy volunteers. Platelet aggregation was

induced by the addition of either ADP or AA. The test compounds were pre-incubated with the

PRP before the addition of the aggregating agent. The change in light transmittance was

measured using an aggregometer to determine the percentage of platelet aggregation. IC50

values were calculated from the dose-response curves.

Signaling Pathway
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Caption: Simplified platelet aggregation pathways.

Conclusion
The structure-activity relationship studies of 4-methoxyphenyl analogs demonstrate the

significant impact of structural modifications on their biological activities. For anticancer agents,

multi-methoxy substitutions on a distal aryl ring enhance potency. In the case of Cdc42

inhibitors, the position of the methoxy group and the presence of halogens are key

determinants of activity. For antiplatelet agents, the nature and position of substituents

influence the inhibitory mechanism. These findings underscore the importance of systematic

SAR studies in the design and development of novel therapeutic agents. The provided data

and experimental details serve as a valuable resource for researchers in the field of medicinal

chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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